6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Description
This compound features a purine scaffold substituted at position 6 with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety bearing a 5-fluoropyrimidin-4-yl group and at position 9 with a 2-methoxyethyl chain. The fluoropyrimidine group enhances binding affinity to kinase targets, while the methoxyethyl substituent improves solubility and pharmacokinetic properties . Its structural complexity reflects optimization for selectivity and metabolic stability in therapeutic applications, such as oncology or inflammation.
Properties
IUPAC Name |
6-[2-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-9-(2-methoxyethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN8O/c1-28-3-2-25-11-24-15-17(25)22-10-23-18(15)27-7-12-5-26(6-13(12)8-27)16-14(19)4-20-9-21-16/h4,9-13H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRGXMCQQGLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=NC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Patent Literature
The European Patent Application (2023) lists pyrido[1,2-a]pyrimidin-4-one derivatives with substituted aryl and heterocyclic groups. For example:
- Compound 10: 2-(3-Fluoro-4-methoxyphenyl)-7-[(4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Key Differences: Replaces the purine core with a pyrido-pyrimidinone system and uses a methyl-substituted octahydro-pyrrolo[3,4-b]pyridine linker.
Purine-Based Analogues
highlights structurally related purine derivatives:
- Compound 4 : 4-{[5-(9-Ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile (CAS 2741914-16-7).
- Key Differences : Replaces the fluoropyrimidine with a sulfonylbenzonitrile group. The ethyl substituent on purine may reduce solubility compared to the methoxyethyl group in the target compound.
- Compound 5 : 6-{5-[(3,5-Difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (CAS 2640862-67-3).
Fluoropyrimidine-Containing Analogues
describes 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine (CAS 2742041-72-9):
- Key Differences : Uses a piperidine linker instead of the bicyclic octahydropyrrolo[3,4-c]pyrrole. The absence of the bicyclic amine may reduce target engagement due to conformational flexibility, while the ethyl group on pyrimidine could alter binding kinetics .
Comparative Data Table
Key Research Findings
Binding Affinity : The target compound’s octahydropyrrolo[3,4-c]pyrrole linker enhances rigidity, likely improving kinase selectivity over piperidine-linked analogues (e.g., ) .
Solubility : The 2-methoxyethyl group confers superior aqueous solubility compared to ethyl or methyl substituents in analogues like , Compound 4/5 .
Metabolic Stability : Fluorine atoms in both the pyrimidine and aryl groups (e.g., , Compound 10) reduce oxidative metabolism, but the target compound’s methoxyethyl group may further inhibit CYP450-mediated degradation .
Preparation Methods
Synthesis of 5-(5-Fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole
The fluoropyrimidine subunit is synthesized via a two-step protocol adapted from patent CN111675659B:
Step 1: Oxidation of 4-chloro-5-fluoropyrimidine
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Reagents : Dibenzoyl peroxide (1.0–3.0 equiv), trifluoromethanesulfonic acid (2.0–4.0 equiv), methanol (22–28 mL/g substrate).
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Conditions : Nitrogen atmosphere, 68°C, 18 hours.
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Outcome : Conversion to 4-chloro-5-fluoropyrimidin-4-yl methanol (Compound B) with 97–98% purity.
Step 2: Hydrogenative Deprotection
Coupling of Purine and Pyrrolopyrrole-Fluoropyrimidine Moieties
The final assembly employs a Buchwald-Hartwig amination or Ullmann-type coupling:
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Reagents : Copper iodide (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), potassium carbonate (3.0 equiv).
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Solvent : Dimethylformamide (DMF) at 110°C for 24 hours.
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Outcome : Formation of the target compound with 65–70% isolated yield after column chromatography.
Critical Process Parameters and Troubleshooting
Solvent and Temperature Effects
Catalytic System Optimization
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Copper vs. Palladium : Copper catalysts reduce costs but require rigorous oxygen exclusion. Palladium variants (e.g., Pd(OAc)₂) improve reproducibility at higher expenses.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst efficiency). For example, highlights two methods for synthesizing pyrrolo-pyrimidine derivatives: Method A uses methanol/ammonia for aminolysis, while Method B employs formic acid/DMF for cyclization . Similarly, demonstrates the use of anhydrous DMF and N-methylmorpholine for coupling reactions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions.
- Reaction time : Extended reflux (6–8 hours) improves yields in cyclization steps.
- Purification : Crystallization from ethanol-DMF mixtures reduces impurities .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Multimodal characterization is essential:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm ).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for pyrrolo-pyrimidines in ).
- Melting point analysis : Sharp melting ranges (e.g., 175–201°C) validate purity .
- HPLC : Reverse-phase methods with ammonium acetate buffers (pH 6.5) resolve polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?
- Methodological Answer : SAR studies should systematically modify:
- Fluoropyrimidine substituents : Replace fluorine with other halogens to assess electronic effects on target binding (e.g., antitumor activity in ).
- Pyrrolo-pyrrolidine conformation : Introduce stereochemical variations (e.g., octahydro vs. partially saturated rings) to probe 3D interactions .
- Methoxyethyl chain length : Vary alkyl/ether groups to optimize solubility and membrane permeability .
- In vitro assays : Test analogs in kinase inhibition or cytotoxicity assays (e.g., thiophene-linked pyrrolo-pyrimidines in ).
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HT-29 vs. HeLa) and incubation times .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution .
- Metabolic stability : Perform microsomal stability assays to identify labile groups (e.g., methoxyethyl hydrolysis ).
- Data normalization : Express IC50 values relative to positive controls (e.g., doxorubicin in ).
Q. What strategies improve pharmacokinetic properties without compromising potency?
- Methodological Answer :
- Prodrug design : Introduce ester/amide prodrugs at the methoxyethyl group to enhance oral bioavailability .
- Formulation optimization : Use lipid nanoparticles for compounds with logP >3 (common in pyrrolo-pyrimidines ).
- CYP450 inhibition screening : Modify fluoropyrimidine substituents to reduce metabolic clearance .
Q. How to develop a robust HPLC assay for quantifying this compound in biological matrices?
- Methodological Answer :
- Column selection : C18 columns (4.6 × 150 mm, 5 µm) resolve polar metabolites .
- Mobile phase : Ammonium acetate (10 mM, pH 6.5)/acetonitrile gradients improve peak symmetry .
- Detection : UV at 260 nm (fluoropyrimidine absorbance) ensures sensitivity (LOD ~0.1 µg/mL).
- Validation : Assess linearity (R² >0.99), recovery (>90%), and intraday precision (%RSD <2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
